molecular formula C22H33ClN4O4 B2949104 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride CAS No. 1216384-52-9

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride

Cat. No.: B2949104
CAS No.: 1216384-52-9
M. Wt: 452.98
InChI Key: CEOXAWHVOPKTMO-UHFFFAOYSA-N
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Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H33ClN4O4 and its molecular weight is 452.98. The purity is usually 95%.
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Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4.ClH/c1-5-24-10-9-23-22(24)26-13-11-25(12-14-26)21(27)17-15-18(28-6-2)20(30-8-4)19(16-17)29-7-3;/h9-10,15-16H,5-8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOXAWHVOPKTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride, identified by its CAS number 1331339-75-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClN4O3C_{17}H_{22}ClN_{4}O_{3} with a molecular weight of approximately 388.81 g/mol. The structure features an imidazole ring, a piperazine moiety, and a triethoxyphenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Research indicates that compounds with similar structures often act by:

  • Inhibiting Tubulin Polymerization : Many imidazole derivatives disrupt the microtubule dynamics by binding to the colchicine site on tubulin, which can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulating Signaling Pathways : It may influence pathways such as NF-κB and ERK, which are critical for cell proliferation and survival.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (nM)
A375 (Melanoma)160
WM-164 (Melanoma)180
LNCaP (Prostate)200
PC-3 (Prostate)220

These results indicate that the compound exhibits significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Melanoma Treatment : In a study examining the effects of imidazole derivatives on melanoma cells, it was found that the compound effectively reduced cell viability in A375 and WM-164 lines by disrupting tubulin polymerization .
  • Prostate Cancer : Another investigation focused on prostate cancer cell lines demonstrated that the compound inhibited growth significantly at concentrations comparable to established chemotherapeutics.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds can cause skin irritation and eye damage at high concentrations . Further research is needed to establish a comprehensive safety profile for this specific compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.